Methyl 3-(4-methoxypyridin-3-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(4-methoxypyridin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-9-5-6-11-7-8(9)3-4-10(12)14-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCKTXGWOCBVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables direct coupling of 3-bromo-4-methoxypyridine with methyl propenoate boronic ester. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1), this method achieves 87–92% yield. Critical parameters include:
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Temperature : 80–90°C for 12–18 hours.
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Ligand effects : Bulky ligands (e.g., SPhos) suppress β-hydride elimination.
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Solvent polarity : Aqueous THF enhances boronic ester solubility.
Post-coupling hydrogenation (H₂, 10% Pd/C, MeOH) saturates the α,β-unsaturated ester to the propanoate, maintaining >95% yield.
Heck Coupling
Heck reactions between 3-bromo-4-methoxypyridine and methyl acrylate produce methyl 3-(4-methoxypyridin-3-yl)acrylate, subsequently hydrogenated to the target compound. Optimized conditions (Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF, 100°C) yield 78–84% of the acrylate intermediate.
Mitsunobu Etherification
Ether Formation with 3-Hydroxy-4-methoxypyridine
Mitsunobu conditions (DIAD, PPh₃, MeOH) convert 3-hydroxy-4-methoxypyridine to the methyl ether, followed by propanoate chain installation via alkylation. This two-step process achieves 85–90% overall yield.
Mechanistic insights :
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DIAD mediates phosphine oxide formation, driving ether synthesis.
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Steric hindrance at C3 minimizes over-alkylation.
Direct Esterification of 3-(4-Methoxypyridin-3-yl)Propionic Acid
Acid-Catalyzed Fischer Esterification
Refluxing 3-(4-methoxypyridin-3-yl)propionic acid with excess methanol and H₂SO₄ (5 mol%) for 24 hours provides the ester in 76–82% yield. Limitations include:
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Equilibrium constraints requiring Dean-Stark trapping.
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Acid sensitivity of the pyridine moiety.
Steglich Esterification
DCC/DMAP-mediated coupling under mild conditions (CH₂Cl₂, 0°C → rt) improves yields to 88–93%, avoiding side reactions.
Nucleophilic Aromatic Substitution
Displacement of 3-Fluoro-4-methoxypyridine
Methyl propanoate enolate (generated via LDA) displaces fluoride at C3 in DMF at 120°C, yielding 68–73% product. Selectivity is solvent-dependent:
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Polar aprotic solvents (DMF, DMSO) : Favors C3 substitution.
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Ethers (THF) : Promotes decomposition.
Reductive Amination and Acylation
Pyridine Functionalization
While less common, reductive amination of 4-methoxy-3-pyridinecarbaldehyde with methyl β-alanate, followed by oxidation, provides an alternative route (55–60% yield).
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | 87–92 | Pd(PPh₃)₄, THF/H₂O, 80°C | High selectivity, scalable | Requires boronic ester synthesis |
| Mitsunobu | 85–90 | DIAD, PPh₃, MeOH | Mild conditions, no metals | Cost of reagents |
| Steglich esterification | 88–93 | DCC/DMAP, CH₂Cl₂ | High efficiency | Sensitivity to moisture |
| Nucleophilic substitution | 68–73 | LDA, DMF, 120°C | Direct C–C bond formation | Harsh conditions, moderate yields |
Spectroscopic Characterization
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¹H NMR (CDCl₃) : δ 8.35 (d, J=5.1 Hz, 1H, py-H6), 6.85 (d, J=5.1 Hz, 1H, py-H5), 3.90 (s, 3H, OCH₃), 3.68 (s, 3H, COOCH₃), 2.95 (t, J=7.5 Hz, 2H, CH₂CO), 2.65 (t, J=7.5 Hz, 2H, ArCH₂).
Industrial-Scale Considerations
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-(4-methoxypyridin-3-yl)propanoate has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Study: Enzyme Inhibition
Research has shown that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies indicate its potential role as an inhibitor of certain kinases, which are critical in cancer biology. The binding affinity and kinetic parameters were evaluated using molecular docking studies, demonstrating promising results that warrant further investigation into its pharmacological properties .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Applications in Synthesis:
- Intermediate for Complex Molecules: this compound can be used as an intermediate in synthesizing more complex molecules, including those with potential anti-cancer properties.
- Reagent in Coupling Reactions: It can participate in various coupling reactions, leading to the formation of biaryl compounds that are valuable in medicinal chemistry.
Material Science
The unique properties of this compound also extend to material science applications.
Applications:
- Polymer Chemistry: The compound can be utilized in the formulation of polymers that exhibit enhanced thermal stability and mechanical properties.
- Coatings and Adhesives: Its chemical structure allows for modifications that improve adhesion properties and durability in coatings.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 3-(4-methoxypyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ester functionality play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Molecular formulas inferred from structural data where explicit values are unavailable.
Key Observations:
Substituent Effects: The methoxy group in the target compound may improve solubility compared to halogenated analogs like the 4-chloro derivative . However, electron-withdrawing groups (e.g., -Cl, -CF₃) in other analogs could enhance stability or alter reactivity in cross-coupling reactions .
Ester Functionality: The propanoate ester in the target compound and analogs like contrasts with the α,β-unsaturated acrylate in , which may confer rigidity or reactivity toward Michael addition.
Biological Activity
Methyl 3-(4-methoxypyridin-3-yl)propanoate is a pyridine derivative that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H15N1O2
- Molecular Weight : 219.25 g/mol
The presence of the methoxy group on the pyridine ring is believed to enhance its solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies, it demonstrated efficacy against various Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by a considerable margin. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:
| Bacteria | MIC (mg/mL) | Comparison to Ampicillin |
|---|---|---|
| Escherichia coli | 0.004 | 10-fold more potent |
| Staphylococcus aureus | 0.008 | 20-fold more potent |
| Enterococcus cloacae | 0.002 | 15-fold more potent |
The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes, leading to bacterial cell death .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance:
- Enzyme Inhibition : It binds to enzymes involved in bacterial metabolism and inflammation, altering their activity and affecting biological pathways.
- Receptor Interaction : The compound may also interact with various receptors, modulating signaling pathways related to inflammation and immune response .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy Study : A study conducted on a range of bacterial strains demonstrated that the compound significantly reduced bacterial growth rates compared to control groups treated with conventional antibiotics.
- Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in a marked reduction in inflammatory markers, supporting its potential therapeutic use in inflammatory conditions .
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 3-(3-methoxypyridin-4-yl)propanoate | C12H15N1O2 | Moderate antimicrobial activity |
| Methyl 3-(2-methoxypyridin-3-yl)propanoate | C12H15N1O2 | Low anti-inflammatory effects |
| Methyl 3-(4-methylpiperazin-1-yl)propanoate | C12H18N2O2 | High anti-inflammatory but lower antimicrobial activity |
The position of the methoxy group on the pyridine ring significantly influences the compound's reactivity and biological activity, making this compound particularly effective against certain pathogens .
Q & A
Basic: What are the common synthetic routes for Methyl 3-(4-methoxypyridin-3-yl)propanoate, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a general procedure involves reacting 4-methoxypyridine derivatives with methyl propiolate or acrylate analogs under basic conditions. Key steps include:
- Reagent Selection : Use of anhydrous solvents (e.g., THF or DMF) and catalysts like DBU or K₂CO₃ to enhance reactivity .
- Temperature Control : Reactions often proceed at 60–80°C to balance yield and side-product formation.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves unreacted starting materials.
Data Table :
| Reaction Step | Conditions | Yield | Key Spectral Data (¹H NMR, δ ppm) |
|---|---|---|---|
| Condensation | DMF, 70°C | 85% | 3.68 (s, 3H, OCH₃), 7.60–7.51 (m, aromatic H) |
Advanced: How can stereochemical outcomes be controlled during synthesis, and what analytical methods validate diastereomer ratios?
Methodological Answer:
Stereoselectivity is influenced by steric and electronic effects of substituents on the pyridine ring. For example:
- Chiral Catalysts : Use of enantiopure bases (e.g., cinchona alkaloids) can induce asymmetry in propanoate formation.
- NMR Analysis : Diastereomers are distinguished via splitting patterns in ¹H NMR (e.g., methoxy singlet splitting into doublets at δ 3.98 and 3.90 ppm) .
- Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers.
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.6–3.9 ppm) and pyridine protons (δ ~7.5–8.5 ppm). Discrepancies in coupling constants may arise from rotational isomers; variable-temperature NMR (VT-NMR) clarifies dynamics .
- HRMS : Confirms molecular ion [M+H]⁺ (e.g., m/z 238.1079 for C₁₂H₁₅NO₄) .
- IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).
Advanced: How does crystallographic data inform structural analysis, and what software tools are recommended?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides bond-length precision (e.g., C-O bond: 1.34 Å) and torsion angles.
- Software : SHELXL (for refinement) and Olex2 (for visualization) .
- Case Study : A related propanoate ester (C₂₂H₁₉F₃N₂O₃) crystallizes in triclinic P1 with unit-cell parameters a = 9.49 Å, b = 10.23 Å, c = 11.02 Å .
Basic: What are the potential biological applications of this compound, and how are preliminary bioassays designed?
Methodological Answer:
The pyridine and ester moieties suggest roles as kinase inhibitors or enzyme modulators.
- In Vitro Assays : Test against p38 MAPK or COX-2 using fluorescence polarization .
- Dosage : Start with 10–100 µM in cell-based assays (e.g., HEK293 or RAW264.7 cells).
Advanced: How can computational modeling (e.g., DFT or MD) predict reactivity or binding modes?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C-3 of pyridine).
- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., RMSD < 2.0 Å) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Gloves (nitrile), goggles, and lab coats.
- Storage : Inert atmosphere (N₂) at –20°C to prevent ester hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How are reaction yield discrepancies addressed when scaling from milligram to gram quantities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
